molecular formula C25H31FN2O3S B11342779 (4-Benzylpiperidin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11342779
M. Wt: 458.6 g/mol
InChI Key: QRYVDXSXTOCEBD-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety, a fluorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: Benzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form benzylpiperidine.

    Carbonylation: The benzylpiperidine is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable base.

    Methanesulfonylation: Finally, the methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C25H31FN2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H31FN2O3S/c26-24-8-6-22(7-9-24)19-32(30,31)28-16-12-23(13-17-28)25(29)27-14-10-21(11-15-27)18-20-4-2-1-3-5-20/h1-9,21,23H,10-19H2

InChI Key

QRYVDXSXTOCEBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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